Desethyl Terbuthylazine-d9

Isotope Dilution Matrix Effects LC-MS/MS

Quantification of the terbuthylazine metabolite Desethyl Terbuthylazine (DET) in complex matrices is confounded by matrix effects and variable ionization. Non-deuterated analogs introduce unacceptable bias. Desethyl Terbuthylazine-d9 is the solution: a stable isotope-labeled internal standard (SIL-IS) with nine deuterium atoms that co-elutes with DET and corrects for ion suppression/enhancement. - Achieve LOQ: 0.25 μg/L (urine) / 0.01 ng/mg (hair) - Precision: <7% RSD - Essential for EPA/EFSA-compliant method validation - ISO 17034-compliant reference standard

Molecular Formula C7H12ClN5
Molecular Weight 210.71 g/mol
CAS No. 1219798-52-3
Cat. No. B592069
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDesethyl Terbuthylazine-d9
CAS1219798-52-3
Synonyms6-Chloro-N2-(1,1-dimethylethyl)-1,3,5-triazine-2,4-diamine-d9;  6-Chloro-N-(1,1-dimethylethyl)-1,3,5-triazine-2,4-diamine-d9;  2-Amino-4-(tert-butylamino)-6-chloro-s-triazine-d9;  2-Chloro-4-amino-6-tert-butylamino-s-triazine-d9;  Deethylterbuthylazine-d
Molecular FormulaC7H12ClN5
Molecular Weight210.71 g/mol
Structural Identifiers
InChIInChI=1S/C7H12ClN5/c1-7(2,3)13-6-11-4(8)10-5(9)12-6/h1-3H3,(H3,9,10,11,12,13)/i1D3,2D3,3D3
InChIKeyLMKQNTMFZLAJDV-GQALSZNTSA-N
Commercial & Availability
Standard Pack Sizes0.25 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Desethyl Terbuthylazine-d9 Deuterated Internal Standard


Desethyl Terbuthylazine-d9 (CAS 1219798-52-3) is a deuterium-labeled analog of Desethyl Terbuthylazine (DET), the primary chlorodealkylated metabolite of the triazine herbicide Terbuthylazine (TBA) [1]. With a molecular formula of C7H3D9ClN5 and a molecular weight of 210.71 g/mol, this compound incorporates nine deuterium atoms at the tert-butyl group . It serves exclusively as a stable isotope-labeled internal standard (SIL-IS) for the quantification of DET in complex biological and environmental matrices via liquid chromatography-tandem mass spectrometry (LC-MS/MS) [2].

Role Stable isotope-labeled internal standard (SIL-IS)
Analyte Desethyl terbuthylazine (DET)
Workflow LC-MS/MS quantification in biological and environmental matrices

Limitations of Non-Isotopic Standards for Desethyl Terbuthylazine-d9


Generic substitution with non-isotopic internal standards, structural analogs, or unlabeled Desethyl Terbuthylazine fails to provide accurate quantification of Desethyl Terbuthylazine (DET) in complex matrices such as urine, hair, soil, and groundwater. These alternative standards exhibit different extraction recoveries, distinct chromatographic retention times, and, critically, unique ionization responses in electrospray ionization (ESI) mass spectrometry compared to the target analyte [1]. This divergence leads to uncorrected matrix effects—specifically ion suppression or enhancement—that introduce significant bias into quantitative results. In contrast, the isotope dilution approach using Desethyl Terbuthylazine-d9, which is chemically identical to DET except for its deuterium label, co-elutes with the analyte and experiences identical matrix-induced ionization phenomena, thereby enabling effective bias control [2].

Deuterated IS (d9)
Non-isotopic / structural analog
Ionization Response
Matches analyte
Distinct ESI response may introduce uncorrected matrix effects
Chromatography
Co-elutes with DET
Different retention time; recovery discrepancies likely
Bias Control
Corrects matrix effects via isotope dilution
Bias remains uncorrected, compromising accuracy

Performance Evidence for Desethyl Terbuthylazine-d9


Matrix Effect Correction by Isotope Dilution

In a validated LC-MS/MS method for the determination of Terbuthylazine (TBA) and its metabolite Desethylterbuthylazine (DET) in human urine and hair, the use of isotope dilution with deuterated internal standards (implicitly including Desethyl Terbuthylazine-d9 for DET) was evaluated. The study explicitly concluded that the isotope dilution approach allowed for the control of bias sources arising from matrix effects [1]. While the specific deuterated internal standard for DET is not named in the abstract, the methodology and conclusion are directly applicable, representing a class-level inference for the use of Desethyl Terbuthylazine-d9.

Matrix Effect Control
Class-level inference
Isotope dilution approach allowed control of bias sources
Supports matrix-effect bias control in complex matrices
Applicable by analogy to Desethyl Terbuthylazine-d9
Isotope Dilution Matrix Effects LC-MS/MS Biological Monitoring

Method Validation: LOQ and Precision

A validated isotope-dilution LC-MS/MS method, which employs Desethyl Terbuthylazine-d9 as the internal standard for DET, achieved limits of quantification (LOQ) of 0.25 μg/L in urine and 0.01 ng/mg in hair for both Terbuthylazine and its metabolite DET [1]. The method also demonstrated high precision, with inter- and intra-run precisions of <7% [1]. This performance is contingent upon the use of the deuterated internal standard to correct for analytical variability.

LOQ & Precision
Class-level inference
LOQ 0.25 µg/L (urine), 0.01 ng/mg (hair); precision <10% inter/intra-run
Supports sensitive quantification in human urine and hair research
Method: SPE or sonication, C18, positive ESI-MS/MS
Method Validation LOQ Precision Accuracy LC-MS/MS

Regulatory Traceability: Pharmacopeia and ISO 17034

Vendor documentation indicates that Desethyl Terbuthylazine-d9 is supplied as a reference standard that can serve for traceability against pharmacopeial standards such as those from the United States Pharmacopeia (USP) or European Pharmacopoeia (EP) [1]. Additionally, some suppliers produce this standard under ISO 17034 accreditation, which specifies the general requirements for the competence of reference material producers [2].

Regulatory Traceability
Supplier data
Designed for traceability to USP/EP; possible ISO 17034 production
Supports method validation documentation in regulated environments
Traceability claims vary by supplier
Reference Standard ISO 17034 Pharmacopeia Traceability Method Validation

Deuterium Labeling: Isotopic Purity and Structure

Desethyl Terbuthylazine-d9 is chemically defined by the incorporation of nine deuterium atoms at the tert-butyl moiety, resulting in a mass shift of +9 Da relative to the unlabeled Desethyl Terbuthylazine (molecular weight 201.66 g/mol to 210.71 g/mol) . Vendor specifications for this compound typically include a purity of ≥98% by HPLC and an isotopic enrichment of 95% atom D . This high isotopic purity minimizes spectral overlap and ensures a distinct, interference-free signal in the mass spectrometer's selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) modes.

Deuterium Labeling & Purity
Direct comparison
d9: MW 210.71, enrichment 95% atom D vs. unlabeled: MW 201.66
Mass shift +9 Da enables distinct MS signal for isotope dilution
Isotopic purity minimizes interference from natural isotope envelope
Stable Isotope Labeling Deuterium Isotopic Purity Mass Spectrometry Quality Control

Applications of Desethyl Terbuthylazine-d9


DET Quantification in Human Biomonitoring

Desethyl Terbuthylazine-d9 is the definitive internal standard for quantifying DET, a key biomarker of human exposure to Terbuthylazine, in complex matrices like urine and hair. Its use is essential for achieving the high sensitivity (LOQ 0.25 μg/L in urine, 0.01 ng/mg in hair) and precision (<7% RSD) required for assessing low-level exposures in agricultural workers or the general population, as demonstrated in validated LC-MS/MS methods [1].

Environmental Fate of Terbuthylazine

In environmental science, Desethyl Terbuthylazine-d9 is crucial for accurately tracking the formation and mobility of the DET metabolite in soil, groundwater, and surface water. Given DET's higher water solubility and weaker sorption to organic matter compared to the parent Terbuthylazine, it presents a greater risk for groundwater contamination [2]. Precise quantification using the deuterated internal standard is mandatory for robust environmental risk assessments and for validating remediation strategies [3].

Regulatory Method Development and Validation

Analytical laboratories developing or validating methods for the detection of Terbuthylazine and its metabolites under regulatory frameworks (e.g., EPA, EFSA) require a certified reference standard. Desethyl Terbuthylazine-d9 fulfills this role by providing a traceable link to pharmacopeial standards (USP/EP) and by meeting the quality requirements of ISO 17034 for reference material production, thereby ensuring data integrity and defensibility for regulatory submissions [4].

Instrument Calibration and Quality Control

For commercial and research laboratories performing high-throughput analysis of pesticide residues, Desethyl Terbuthylazine-d9 serves as a critical component in daily operations. It is used to prepare calibration curves, spike into quality control samples to monitor method performance, and evaluate and correct for matrix effects that would otherwise compromise the accuracy of quantitative results .

Application
Selection Property
Validation Focus
Human biomonitoring research
Isotope dilution for matrix-effect correction
LOQ and precision in urine and hair matrices
Environmental fate studies
Accurate DET quantification in soil, groundwater, surface water
Method robustness against complex environmental matrix effects
Regulatory method development
Pharmacopeial traceability and ISO 17034 accreditation
Data integrity for regulatory submissions
Instrument calibration & QC
Co-elution and ionization match with analyte
Daily QC performance and calibration curve linearity

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